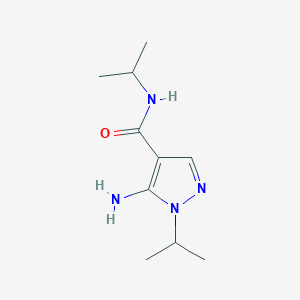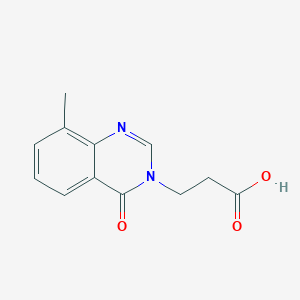
3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods for Quality Control
The search for new antibiotics is crucial due to the global increase in microbial resistance to antimicrobial drugs. 3-Quinolin-4-one propanoic acids, similar to fluoroquinolone antibiotics, represent a promising scaffold for creating antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, are essential for the quality control of active pharmaceutical ingredients (APIs) derived from 3-quinolin-4-one propanoic acids. These methods help in identifying specific related substances, which are by-products of the synthesis, ensuring the quality and efficacy of new antimicrobial agents (Zubkov et al., 2016).
Antimicrobial and Antibacterial Activities
Quinolines containing various heterocyclic substituents, including oxazoline and oxazine, have been prepared and evaluated for their antibacterial activity. The structure-activity relationships (SAR) of these compounds indicate significant in vitro potency against Gram-positive organisms. Such studies are pivotal in designing new antibiotics to combat resistant strains, highlighting the potential of quinazoline derivatives as effective antibacterial agents (Cooper et al., 1990).
Corrosion Inhibition
The corrosion inhibition properties of benzoxazines, including quinazolinone derivatives, on mild steel in hydrochloric acid solution have been studied. The efficiency of these inhibitors depends on the amount of nitrogen in the inhibitor, its concentration, and molecular weight. This demonstrates the potential application of quinazolinone derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Kadhim et al., 2017).
Synthesis of Chiral Compounds
Chiral quinolinyl-oxazoline compounds have been synthesized and used in asymmetric transfer hydrogenation of ketones. This process highlights the versatility of quinazoline derivatives in synthesizing chiral compounds, which are of great importance in the pharmaceutical industry for creating drugs with high specificity and efficacy (Zhou et al., 2002).
Antitumor Activity
Quinazolinone analogues have shown remarkable in vitro antitumor activity. Studies on 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with some compounds being significantly more potent than the positive control 5-FU. This suggests the potential of quinazolinone derivatives in cancer therapy, offering a new avenue for developing effective antitumor agents (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
3-(8-methyl-4-oxoquinazolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-2-4-9-11(8)13-7-14(12(9)17)6-5-10(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPMWBKEFOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
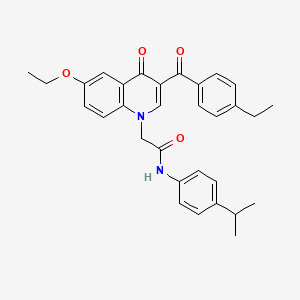
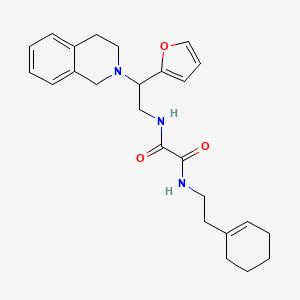
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-2,3-dihydro-1-benzofuran](/img/structure/B2849401.png)
![2-(1-Methylindol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2849402.png)
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2849403.png)
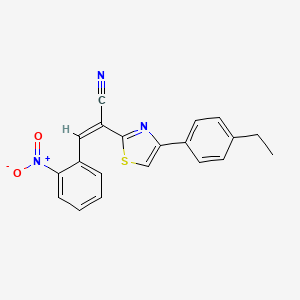
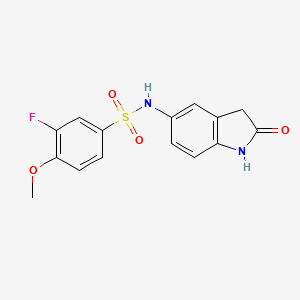
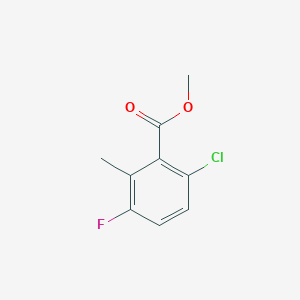
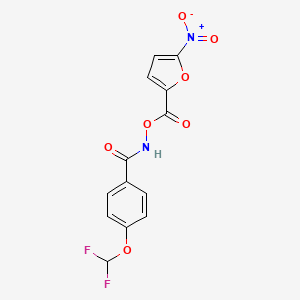
![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)
